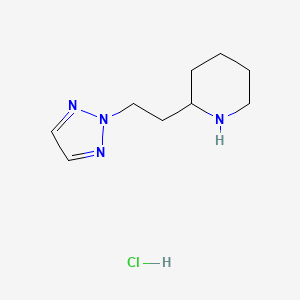

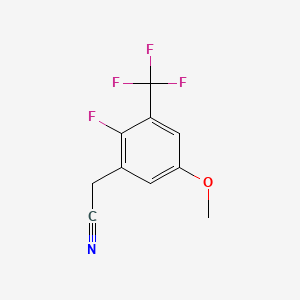

![molecular formula C9H16O2S3 B1449346 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- CAS No. 1146599-39-4](/img/structure/B1449346.png)

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-

Vue d'ensemble

Description

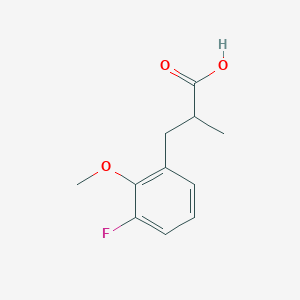

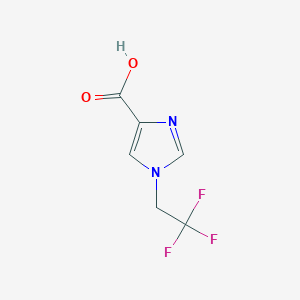

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, also known as 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid, is a sulfur-based organic acid . It is a member of the thioacetic acid family, characterized by the presence of a sulfur atom adjacent to a carbonyl group.

Synthesis Analysis

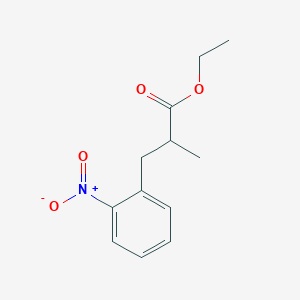

The synthesis of Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- can be achieved by the reaction of butanethiol and thioacetic acid. The reaction between these two compounds produces a thioacetic acid derivative, which is air and water stable. The derivative can be further treated with an acid catalyst to obtain the desired compound.Molecular Structure Analysis

The molecular formula of this compound is C8H14O2S3, and its molecular weight is 238.39 . The structure of this compound includes a propanoic acid backbone with a butylthio group and a thioxomethylthio group attached to the second carbon .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 412.8±24.0 °C and a predicted density of 1.264±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 2.93±0.10 .Applications De Recherche Scientifique

Organometallic Chemistry and Antibacterial Potential

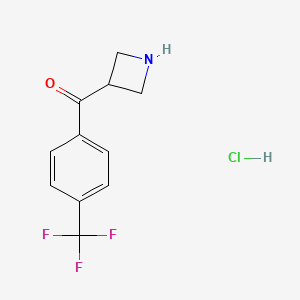

Organometallic compounds have been explored for their potential applications in medicinal chemistry, particularly as isosteric substitutes for organic drug candidates. Research into planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which are structurally complex and potentially useful in creating bioorganometallic analogs of antibiotics like platensimycin, has been conducted. These compounds, however, did not show promising antibacterial activity against various bacterial strains, indicating the challenges in leveraging organometallic chemistry for antibacterial purposes (Patra, Merz, & Metzler‐Nolte, 2012).

Functional Polymers and Hydrophilicity

In another study, functional polysiloxanes were synthesized using a novel and efficient two-step method involving functional dialkoxysilane monomers. These polysiloxanes exhibited fluorescence properties and were used for the hydrophilic modification of certain polymers, suggesting potential biomedical applications due to their hydrophilicity (Cao, Zuo, Wang, Zhang, & Feng, 2017).

Chemoselective Reactions and Synthesis

A study focused on the synthesis and chemoselective reactions of dihydrothiouracils, creating derivatives of 3-(3-arylthioureido)propanoic/butanoic acid. These compounds demonstrate the versatility of carboxylic acid derivatives in synthetic organic chemistry, showing preference for alkylation at sulfur and acylation and 1,4-addition at nitrogen (Kumar, Khatik, Pal, Praneeth, Bhattarai, & Nair, 2012).

Stereogenic Studies and Structural Analysis

Research into the stereochemical relations in compounds with stereogenic N-O axes, such as methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, has provided insights into the structural intricacies of carboxylic acid derivatives. This study highlights the importance of stereochemistry in the design and function of organic molecules (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Propionic Acid Recovery and Environmental Impact

The extraction and recovery of propionic acid from aqueous solutions using reactive extraction techniques have been studied for their potential in pharmaceutical, agricultural, polymer, and chemical industries. This research underscores the environmental and industrial relevance of carboxylic acid derivatives in sustainable chemical processes (Keshav, Datta, & Babu, 2010).

Propriétés

IUPAC Name |

2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZTYVYNXKVFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=S)SC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)

![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)